molecular formula C8H15F3N2O2 B2700022 Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate CAS No. 1279818-32-4

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate

Cat. No.: B2700022
CAS No.: 1279818-32-4
M. Wt: 228.215
InChI Key: CULJFUHYDUYEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the molecular formula C8H15F3N2O2 and a molecular weight of 228.21 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULJFUHYDUYEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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